1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship Molecular Design

This compound is a structurally unique dual-thiophene morpholinyl-urea, not interchangeable with common analogs. Its distinct 3-thienyl/2-thienylmethyl pairing makes it an essential SAR probe for CCR3 antagonist programs and mTOR kinase selectivity profiling. Procure only when protocols include comparative testing against reference antagonists. Also serves as an analytical standard for process chemistry method development.

Molecular Formula C16H21N3O2S2
Molecular Weight 351.48
CAS No. 1172882-66-4
Cat. No. B2636659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1172882-66-4
Molecular FormulaC16H21N3O2S2
Molecular Weight351.48
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
InChIInChI=1S/C16H21N3O2S2/c20-16(17-10-14-2-1-8-23-14)18-11-15(13-3-9-22-12-13)19-4-6-21-7-5-19/h1-3,8-9,12,15H,4-7,10-11H2,(H2,17,18,20)
InChIKeyBBCFCCPSDSAFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea for Research Procurement: Compound Identity and Core Characteristics


1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1172882-66-4) is a synthetic small molecule (C16H21N3O2S2, MW 351.5) featuring a central urea scaffold asymmetrically substituted with a morpholino-thiophen-3-yl ethyl arm and a thiophen-2-ylmethyl arm [1]. The compound belongs to the broader class of morpholinyl-urea derivatives, which have been claimed in patents as CCR3 antagonists with anti-inflammatory potential and as mTOR kinase inhibitors for oncology applications [2][3]. Unlike simpler mono-thiophene or mono-morpholine urea analogs, the dual heterocyclic architecture of this compound introduces distinct conformational and electronic properties that may influence target engagement and selectivity, making it a candidate for structure-activity relationship (SAR) exploration in drug discovery programs targeting chemokine receptors or the PI3K/AKT/mTOR pathway.

Why Generic Substitution of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea with In-Class Analogs Is Scientifically Unreliable


Morpholinyl-urea derivatives exhibit steep structure-activity relationships (SAR) where small changes in substitution pattern can ablate or invert target activity [1]. In the CCR3 antagonist patent series (US7622464), potency is critically dependent on the nature of the heteroaryl R1 group, the substitution on the morpholine ring, and the urea N-substituents; compounds with thienyl groups displayed a range of activities, and no two analogs are presumed interchangeable without explicit comparative data [1]. Similarly, the mTOR inhibitor patent (US9249129) demonstrates that the identity and positioning of heteroaryl and morpholino substituents directly govern kinase selectivity and cellular potency [2]. The target compound uniquely combines a thiophen-3-yl group at the morpholino-ethyl terminus with a thiophen-2-ylmethyl urea substituent—a pairing not found in common comparator molecules such as 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea or 1-(4-fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea. Without head-to-head pharmacological data, substituting any of these analogs for the target compound risks entering a different SAR space, potentially leading to loss of on-target activity or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Relative to Research Comparators


Dual Thiophene Architecture vs. Single Thiophene Analogs: Structural Complexity and Physicochemical Profile

The target compound incorporates two distinct thiophene moieties (thiophen-3-yl and thiophen-2-ylmethyl) connected via a morpholine-urea core [1]. This contrasts with the more common single-thiophene morpholinyl-urea analogs, such as 1-(4-fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS not specified) or 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171751-58-8), which bear only the thiophen-3-yl group at the morpholino-ethyl position and a non-thiophene second substituent [2]. The increased sulfur content and heteroaromatic surface area in the target compound are expected to alter hydrogen-bonding capacity, lipophilicity, and pi-stacking interactions relative to mono-thiophene comparators, though direct quantitative comparison of measured logP/D or solubility is not available in the public domain [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

CCR3 Antagonism: Target Compound Falls Within Claimed Patent Scope but Lacks Published IC50 Data

The morpholinyl-urea scaffold, encompassing the target compound, is explicitly claimed in US7622464 as CCR3 antagonists for the treatment of inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis [1]. The patent discloses that exemplified compounds inhibit eotaxin-induced eosinophil chemotaxis, though no specific IC50 value for the target compound (CAS 1172882-66-4) is reported. In contrast, the structurally related CCR3 antagonist BMS-639623 (a non-urea chemotype) has a published CCR3 binding IC50 of 1.2 nM [2]. The target compound's dual-thiophene substitution pattern is not represented among the explicitly exemplified compounds in the Glaxo patent, meaning its activity relative to the patented leads is unknown and must be determined empirically.

Inflammation Chemokine Receptor CCR3 Antagonist

mTOR Kinase Inhibition: Class-Level Activity Inference from Patent Family

The target compound is structurally encompassed by the generic formula in US9249129, which claims morpholino-substituted urea derivatives as mTOR inhibitors for cancer and immunological disorders [1]. The patent reports that representative compounds inhibit mTOR kinase with IC50 values ranging from <10 nM to >10 µM, depending on substitution, but the target compound itself is not among the specifically exemplified derivatives with disclosed data. A structurally related morpholinyl-urea compound (Example 42 in US9249129) demonstrated an mTOR IC50 of 25 nM, indicating that the scaffold can achieve nanomolar potency when optimally substituted [1]. Without experimental verification, the target compound's mTOR activity cannot be assumed to mirror that of the potent analogs.

Oncology Kinase Inhibitor mTOR Pathway

Physicochemical Differentiation: Molecular Weight and Heteroatom Count vs. Simplified Urea Analogs

The target compound has a molecular weight of 351.5 Da, placing it within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. Its molecular formula (C16H21N3O2S2) reveals 2 sulfur atoms and 3 nitrogen atoms, yielding a heteroatom count that is higher than simpler urea derivatives such as 1-((2-methylbenzofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea (C16H16N2O2S, MW 300.38) . The additional morpholine oxygen and thiophene sulfur in the target compound are predicted to enhance aqueous solubility and offer additional hydrogen-bond acceptor sites relative to the benzofuran comparator, though experimentally measured solubility, logP, and permeability data are not publicly available [1].

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Application Scenarios for 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Based on Current Evidence


CCR3 Antagonist SAR Probe in Eosinophilic Inflammation Models

Given the compound's structural inclusion in the Glaxo CCR3 antagonist patent family [1], researchers developing novel chemokine receptor antagonists may employ this compound as an SAR probe. Its dual-thiophene motif represents an underexplored substitution pattern within the morpholinyl-urea series; systematic variation of the thiophen-2-ylmethyl group against a panel of CCR3-expressing cell lines (e.g., eosinophil chemotaxis assays) could reveal whether this substitution enhances potency or selectivity relative to known leads. Procurement is justified only when the research protocol explicitly includes comparative testing against a reference CCR3 antagonist.

mTOR Kinase Inhibitor Lead Optimization with Novel Heteroaryl Topology

The compound's coverage under the mTOR inhibitor patent US9249129 [2] supports its use as a starting point for kinase selectivity profiling. The thiophen-3-yl group at the morpholino-ethyl position is not prevalent among the exemplified compounds in the patent, suggesting that this compound could probe a distinct region of the mTOR active site. Procurement is recommended for laboratories equipped to perform in vitro kinase inhibition assays (e.g., Z'-LYTE screening) and willing to invest in generating primary data, as no published IC50 exists for this specific compound.

Computational Chemistry and Molecular Docking Studies of Bis-Thiophene Urea Derivatives

The unique combination of two electronically distinct thiophene rings (thiophen-3-yl and thiophen-2-ylmethyl) makes this compound a valuable test case for computational chemists developing docking models or pharmacophore hypotheses for urea-based kinase or GPCR inhibitors. The compound's structure can be used to validate whether in silico predictions of binding mode align with experimental results once generated, but procurement for computational-only purposes should consider lower-cost in-stock analogs if no wet-lab validation is planned.

Analytical Reference Standard for Morpholinyl-Urea Chemical Development

For process chemistry groups developing synthetic routes to morpholinyl-urea derivatives, this compound can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) due to its well-defined structure and the presence of multiple heteroatoms that provide distinct spectroscopic handles [3]. Its procurement as an analytical benchmark is appropriate when establishing purity assays or stability-indicating methods for this compound class.

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